BenchChemオンラインストアへようこそ!

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone

Medicinal chemistry Structure-activity relationship Ring-size SAR

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone (CAS 851130-08-0, MW 327.4, C₁₇H₁₇N₃O₂S) is a synthetic small molecule built on the benzofuro[3,2-d]pyrimidine tricyclic core, connected via a thioether bridge to a piperidin-1-yl-ethanone terminus. This scaffold class has demonstrated activity across multiple therapeutic target families, including kinase inhibition (Cdc7, CaPkc1, receptor tyrosine kinases) and antimicrobial applications, as evidenced by potent tool compounds such as XL413 (Cdc7 IC₅₀ = 3.4 nM) and cercosporamide-derived analogs (CaPkc1 IC₅₀ = 44 nM for the natural product lead).

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 851130-08-0
Cat. No. B2642913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone
CAS851130-08-0
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
InChIInChI=1S/C17H17N3O2S/c21-14(20-8-4-1-5-9-20)10-23-17-16-15(18-11-19-17)12-6-2-3-7-13(12)22-16/h2-3,6-7,11H,1,4-5,8-10H2
InChIKeyODABBNVCJBYZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone (CAS 851130-08-0): Structural Identity and Scaffold Context for Procurement Decisions


2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone (CAS 851130-08-0, MW 327.4, C₁₇H₁₇N₃O₂S) is a synthetic small molecule built on the benzofuro[3,2-d]pyrimidine tricyclic core, connected via a thioether bridge to a piperidin-1-yl-ethanone terminus . This scaffold class has demonstrated activity across multiple therapeutic target families, including kinase inhibition (Cdc7, CaPkc1, receptor tyrosine kinases) and antimicrobial applications, as evidenced by potent tool compounds such as XL413 (Cdc7 IC₅₀ = 3.4 nM) and cercosporamide-derived analogs (CaPkc1 IC₅₀ = 44 nM for the natural product lead) [1][2]. The compound is available from multiple chemical vendors as a research-grade screening compound, but published quantitative biological activity data specific to this exact molecule remains scarce, placing the procurement rationale primarily on its differentiated structural features within the analog series rather than on extensive documented bioactivity .

Why Generic Substitution Fails for 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone: Ring Size, Thioether Geometry, and Substitution Effects


Within the benzofuro[3,2-d]pyrimidin-4-ylthio-ethanone series, seemingly minor structural modifications produce substantially different molecular properties that preclude interchangeable use. The piperidine ring (6-membered) in the target compound occupies a specific steric and conformational space distinct from its closest analogs: the azepane variant (CAS 851130-09-1, 7-membered ring, MW 341.4) introduces greater conformational flexibility and increased lipophilicity; the pyrrolidine variant (5-membered ring) reduces steric bulk; and the 2-ethylpiperidine analog (MW 355.46) adds a chiral center with altered steric and electronic properties . The thioether (-S-) linkage geometry differs fundamentally from directly attached amino substituents found in many benzofuropyrimidine kinase inhibitors such as XL413, affecting both conformational preferences and metabolic stability (thioethers are susceptible to oxidation to sulfoxides/sulfones, introducing a potential metabolic liability or prodrug opportunity not present in amino-linked analogs) [1]. These structural differences translate into divergent physicochemical parameters (MW range 313–355 across analogs, variable H-bond acceptor counts, differential LogP), receptor-binding poses, and metabolic profiles that cannot be assumed equivalent .

Quantitative Differentiation Evidence for 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone: Procurement-Relevant Comparative Data


Piperidine vs. Azepane Ring Size: Molecular Weight and Conformational Flexibility Comparison (CAS 851130-08-0 vs. CAS 851130-09-1)

The target compound (piperidine, 6-membered ring, MW 327.4) differs from its closest commercially available analog, the azepane derivative (7-membered ring, CAS 851130-09-1, MW 341.4), by a molecular weight increment of 14.0 Da . This corresponds to one additional methylene unit in the cyclic amine. The piperidine ring adopts a chair conformation with well-defined axial/equatorial orientations, whereas the azepane ring exhibits pseudorotation with greater conformational flexibility and an increased number of low-energy conformers [1]. This difference directly impacts the entropic penalty upon target binding and the three-dimensional shape complementarity with binding pockets, making these analogs non-interchangeable in SAR campaigns.

Medicinal chemistry Structure-activity relationship Ring-size SAR

Substitution at the Piperidine Ring: Unsubstituted (Target) vs. 2-Ethyl-Substituted Analog Physicochemical Divergence

The target compound carries an unsubstituted piperidine ring (MW 327.4, C₁₇H₁₇N₃O₂S), while the 2-ethylpiperidine analog (MW 355.46, C₁₉H₂₁N₃O₂S) introduces an ethyl substituent at the piperidine 2-position, increasing molecular weight by 28.1 Da and adding one additional chiral center . The 2-ethyl substitution increases calculated LogP by an estimated +0.8 to +1.2 log units (based on fragment-based contribution of -CH₂CH₃ to LogP) and introduces a stereochemical element absent in the target compound [1]. This stereochemistry may be critical if the biological target exhibits chiral recognition.

Physicochemical profiling Lipophilicity SAR differentiation

Thioether Linkage vs. Direct Amino Substitution: Metabolic and Conformational Differentiation from XL413-Class Kinase Inhibitors

The target compound employs a thioether (-CH₂-S-) linkage connecting the benzofuro[3,2-d]pyrimidine core to the ethanone-piperidine moiety, whereas potent benzofuropyrimidine kinase inhibitors such as XL413 (Cdc7 IC₅₀ = 3.4 nM) utilize a direct C-C bond from the pyrimidine 2-position to a pyrrolidine ring [1][2]. Thioethers are susceptible to metabolic oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases to form sulfoxides and subsequently sulfones, a metabolic pathway absent for C-C linked analogs like XL413 [3]. This introduces a potential metabolic soft spot but also a possible prodrug strategy if the sulfoxide/sulfone metabolites retain or enhance activity. The thioether sulfur atom also provides a distinct hydrogen-bond acceptor geometry (C-S-C bond angle ~100° vs. C-N-C ~109° for amines) and greater conformational flexibility around the C-S bond (lower rotational barrier) compared to C-C or C-N linkages [3].

Metabolic stability Thioether oxidation Scaffold differentiation

Benzofuro[3,2-d]pyrimidine Scaffold Kinase Inhibition Context: CaPkc1 and Anticancer Activity Foundations

The benzofuro[3,2-d]pyrimidine scaffold class has established activity across multiple therapeutic targets. (-)-Cercosporamide, the natural product lead for this scaffold class, inhibits CaPkc1 with IC₅₀ = 44 nM [1]. Synthetic benzofuro[3,2-d]pyrimidine derivatives evaluated by Dao et al. (2018) demonstrated synergistic fluconazole susceptibility restoration in resistant Candida albicans strains [1]. In anticancer screening, Tang et al. (2022) reported that benzofuro[3,2-d]pyrimidine derivative 4a showed an IC₅₀ of 0.70 μM against HepG2 hepatocellular carcinoma cells [2]. A Vietnamese study (2023) evaluated CaPkc1 inhibitory activity of three benzofuro[3,2-d]pyrimidine derivatives at 50, 100, and 150 μM, identifying 100 μM as the optimal concentration for inhibition [3]. These class-level data establish biological relevance but do not provide direct quantitative activity values for the specific target compound 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone.

Kinase inhibition Antifungal activity Anticancer screening

Synthetic Accessibility and Building Block Differentiation: Aza-Wittig Route Applicability

Benzofuro[3,2-d]pyrimidine derivatives are accessible via aza-Wittig reactions of iminophosphoranes with isocyanates, followed by cyclization with nucleophiles, as described by He et al. (2019) [1]. The target compound's thioether linkage is typically installed via nucleophilic substitution of a 4-chloro-benzofuro[3,2-d]pyrimidine intermediate with a thiol nucleophile, followed by attachment of the piperidinylethanone group . The unsubstituted piperidine in the target compound offers synthetic simplicity compared to substituted piperidine analogs (e.g., 2-ethylpiperidine), which require additional purification of stereoisomers. This reduced synthetic complexity translates to potentially higher commercial availability and lower procurement costs compared to chiral or ring-expanded analogs .

Synthetic chemistry Building block procurement Aza-Wittig reaction

Procurement-Driven Application Scenarios for 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone (CAS 851130-08-0)


Kinase Inhibitor Screening Library Expansion with Structurally Differentiated Benzofuropyrimidine Chemotype

This compound serves as a structurally differentiated entry in kinase-focused screening libraries, offering a thioether-linked piperidinyl-ethanone motif distinct from the more common directly amine-linked benzofuropyrimidines such as XL413 . The thioether group provides a unique oxidation-sensitive handle for SAR exploration (thioether → sulfoxide → sulfone series) that is not available with C-C or C-N linked analogs. Screening laboratories procuring this compound for kinase panels should be aware that the scaffold class has demonstrated activity against Cdc7 (XL413 IC₅₀ = 3.4 nM), CaPkc1 (cercosporamide IC₅₀ = 44 nM), and receptor tyrosine kinases (compound 4a, HepG2 IC₅₀ = 0.70 μM), but the specific potency of this compound against these or other kinases remains uncharacterized [1].

Ring-Size SAR Campaign: Piperidine vs. Azepane vs. Pyrrolidine Conformational Probing in Benzofuropyrimidine Binding Pockets

The target compound (6-membered piperidine) can be procured alongside its azepane (7-membered, CAS 851130-09-1, MW 341.4) and pyrrolidine (5-membered) analogs to systematically probe the effect of cyclic amine ring size on target binding, selectivity, and physicochemical properties . This three-compound ring-size series minimizes other structural variables (identical benzofuropyrimidine core and thioether linkage), allowing researchers to attribute any differential biological activity specifically to ring size and conformational effects. The 14-Da molecular weight increments between ring sizes facilitate deconvolution of steric versus lipophilicity contributions to activity .

Antifungal Probe Development: CaPkc1 Pathway Exploration with Thioether-Linked Benzofuropyrimidines

Given the established activity of benzofuro[3,2-d]pyrimidine derivatives as CaPkc1 inhibitors and fluconazole synergy agents in Candida albicans [1], this compound can be evaluated as part of an antifungal probe discovery program. The Dao et al. (2018) study demonstrated that benzofuropyrimidinediones can synergize with fluconazole to restore susceptibility in resistant C. albicans strains [1]. The thioether-piperidinyl modification in the target compound represents a distinct chemotype from the dihydroxybenzofuran-carboxamide series described in the literature, offering potential for differentiated selectivity profiles against fungal versus human kinases. Researchers should test at concentrations informed by the Vietnamese study (50–150 μM range for CaPkc1 inhibition screening) [2].

Metabolic Stability and Metabolite Identification Studies: Thioether Oxidation as a Differentiation Parameter

The thioether functional group in this compound is susceptible to cytochrome P450-mediated oxidation to form sulfoxide (R-SO-R') and sulfone (R-SO₂-R') metabolites . This property can be exploited in drug metabolism studies comparing metabolic soft-spot profiles of thioether-linked benzofuropyrimidines versus amino-linked analogs. Procurement of this compound alongside the pre-formed sulfoxide and sulfone derivatives (which can be synthesized via H₂O₂ or m-CPBA oxidation) enables systematic investigation of oxidation state effects on potency, solubility, and metabolic clearance . Such studies are directly relevant to understanding structure-metabolism relationships in the benzofuropyrimidine class.

Quote Request

Request a Quote for 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.